2-Methoxy-1,2-dihydropyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C5H10N4O and a molecular weight of 142.16 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the Dimroth rearrangement, which is a type of isomerization reaction where heteroatoms within the ring system are relocated . This rearrangement can be catalyzed by acids, bases, heat, or light, and is influenced by factors such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,2-dihydropyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,2-dihydropyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of adducts and subsequent ring-opening and ring-closing reactions . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1,2-dihydropyrimidine-4,5-diamine can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents. The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one
Eigenschaften
Molekularformel |
C5H10N4O |
---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-methoxy-1,2-dihydropyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H10N4O/c1-10-5-8-2-3(6)4(7)9-5/h2,5,8H,6H2,1H3,(H2,7,9) |
InChI-Schlüssel |
UTOVKPWJJLCANE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1NC=C(C(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.